molecular formula C14H12ClN2O2- B15236479 (E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]aminocyclopropanecarboxylate

(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]aminocyclopropanecarboxylate

Cat. No.: B15236479
M. Wt: 275.71 g/mol
InChI Key: JWEXPQBYUZTLAG-UHFFFAOYSA-M
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Description

(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]aminocyclopropanecarboxylate is a synthetic organic compound characterized by its unique molecular structure, which includes an indole ring, a cyclopropane carboxylate group, and a chlorinated methylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]aminocyclopropanecarboxylate typically involves multi-step organic reactions. One common approach starts with the chlorination of 1-methyl-1H-indole at the 2-position, followed by the formation of a Schiff base with aminocyclopropanecarboxylate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]aminocyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which (E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]aminocyclopropanecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)-ethylamine: Another indole derivative with different functional groups.

    (E)-[(2-chloro-1H-indol-3-yl)methylidene]aminocyclopropanecarboxylate: A closely related compound with slight structural variations.

Uniqueness

(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]aminocyclopropanecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12ClN2O2-

Molecular Weight

275.71 g/mol

IUPAC Name

1-[(2-chloro-1-methylindol-3-yl)methylideneamino]cyclopropane-1-carboxylate

InChI

InChI=1S/C14H13ClN2O2/c1-17-11-5-3-2-4-9(11)10(12(17)15)8-16-14(6-7-14)13(18)19/h2-5,8H,6-7H2,1H3,(H,18,19)/p-1

InChI Key

JWEXPQBYUZTLAG-UHFFFAOYSA-M

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)C=NC3(CC3)C(=O)[O-]

Origin of Product

United States

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